6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one
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Overview
Description
6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted cyclohexyl group, a dimethylphenoxy group, and a hydroxyoxanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexylmethyl chloride: This can be achieved by chlorinating cyclohexylmethanol using thionyl chloride or phosphorus trichloride.
Synthesis of the dimethylphenoxy intermediate: This involves the alkylation of 4,6-dimethylphenol with an appropriate alkylating agent.
Coupling reaction: The cyclohexylmethyl chloride is then reacted with the dimethylphenoxy intermediate in the presence of a base such as potassium carbonate to form the desired ether linkage.
Formation of the hydroxyoxanone ring: This step involves the cyclization of the intermediate product under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution, followed by reduction to amine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one: shares similarities with other compounds that have chloro-substituted cyclohexyl groups or dimethylphenoxy groups.
Cyclohexylmethyl derivatives: Compounds with similar cyclohexylmethyl groups but different substituents on the phenoxy ring.
Dimethylphenoxy derivatives: Compounds with similar dimethylphenoxy groups but different substituents on the cyclohexyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity or interactions.
Properties
Molecular Formula |
C21H29ClO4 |
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Molecular Weight |
380.9 g/mol |
IUPAC Name |
6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C21H29ClO4/c1-13-8-14(2)21(25-12-17-10-16(23)11-19(24)26-17)18(9-13)20(22)15-6-4-3-5-7-15/h8-9,15-17,20,23H,3-7,10-12H2,1-2H3 |
InChI Key |
JEIUHLQCZMJKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2CCCCC2)Cl)OCC3CC(CC(=O)O3)O)C |
Origin of Product |
United States |
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